Trimethylborane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trimethylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGABKACDFXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208038 | |

| Record name | Trimethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS] | |

| Record name | Trimethylborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-90-8 | |

| Record name | Trimethylboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Trimethylborane: History, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a pyrophoric gas with a significant role in organic synthesis and materials science, has a rich history of discovery and synthetic development. This technical guide provides an in-depth exploration of the key synthetic methodologies for this compound, from its initial discovery in the 19th century to modern, high-yield procedures. Detailed experimental protocols for seminal and contemporary syntheses are provided, alongside a comparative analysis of their efficiencies. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical principles involved.

A Historical Journey: The Discovery and Early Synthesis of this compound

The story of this compound begins in 1862 with the pioneering work of English chemist Edward Frankland. While investigating organozinc compounds, Frankland conducted the first documented synthesis of this simple organoborane.[1] He also noted the formation of an adduct with ammonia.[1] However, the hazardous and spontaneously flammable nature of this compound discouraged further investigation for several decades.

It was not until 1921 that the German chemist Alfred Stock, renowned for his work on boron hydrides, along with his colleague Friedrich Zeidler, revisited this volatile compound. They developed a more practical synthetic route involving the reaction of gaseous boron trichloride with dimethylzinc.[1] This work laid the foundation for a more systematic study of the properties and reactions of this compound.

In the 1930s, the understanding of methylboranes was further advanced by the research of H. I. Schlesinger and A. O. Walker, who made significant contributions to the broader field of organoboron chemistry.

Key Synthetic Methodologies for this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis via Grignard Reagents

The use of Grignard reagents represents a common and versatile approach to the synthesis of organoboranes. For this compound, a methyl Grignard reagent, such as methylmagnesium iodide or bromide, is reacted with a suitable boron source, typically boron trifluoride etherate.

This procedure, adapted from the work of H.C. Brown, first prepares the ammonia adduct of this compound, which is a stable, crystalline solid. The free this compound can then be liberated by treatment with a strong acid.[2]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Methyl iodide

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous ammonia (gas)

-

Anhydrous n-butyl ether

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. Cool the Grignard reagent to room temperature.

-

Synthesis of this compound: In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of boron trifluoride etherate in anhydrous n-butyl ether.

-

Cool the BF₃·OEt₂ solution in an ice bath. Slowly add the prepared methylmagnesium iodide solution from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Formation of the Ammonia Adduct: Cool the reaction mixture in an ice bath. Pass a stream of dry ammonia gas through the solution. The this compound-ammonia adduct will precipitate as a white solid.

-

Filter the precipitate under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the this compound-ammonia adduct under vacuum.

Liberation of Free this compound:

The purified this compound-ammonia adduct can be treated with a strong, non-volatile acid, such as concentrated sulfuric acid, or reacted with hydrogen chloride to liberate gaseous this compound, which can be collected in a cold trap.[2]

Synthesis using Organoaluminum Compounds

A high-yield synthesis of this compound can be achieved using organoaluminum reagents. The reaction of trimethylaluminium with boron tribromide is particularly effective, offering a reported yield of up to 98%.[1]

Materials:

-

Trimethylaluminium (Al(CH₃)₃) in hexane

-

Boron tribromide (BBr₃) in dibutyl ether

-

Anhydrous hexane

-

Anhydrous dibutyl ether

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

In a flame-dried, Schlenk flask equipped with a magnetic stir bar and a septum, place a solution of trimethylaluminium in hexane under an inert atmosphere.

-

In a separate Schlenk flask, prepare a solution of boron tribromide in dibutyl ether.

-

Cool the trimethylaluminium solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the boron tribromide solution to the cooled trimethylaluminium solution via a cannula with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The volatile this compound can be isolated from the reaction mixture by vacuum distillation and collected in a cold trap cooled with liquid nitrogen.

Historical Synthesis: Stock and Zeidler's Method

Alfred Stock and Friedrich Zeidler's 1921 synthesis utilized the reaction between boron trichloride and dimethylzinc. While historically significant, the use of the highly toxic and pyrophoric dimethylzinc makes this method less common in modern laboratories.

2 BCl₃ + 3 Zn(CH₃)₂ → 2 B(CH₃)₃ + 3 ZnCl₂

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic methods of this compound. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Synthesis Method | Boron Source | Methylating Agent | Solvent(s) | Reported Yield | Reference(s) |

| Grignard Reaction (forming ammonia adduct) | Boron trifluoride etherate | Methylmagnesium iodide | Diethyl ether, n-butyl ether | Good | [2] |

| Organoaluminum Reaction | Boron tribromide | Trimethylaluminium | Hexane, Dibutyl ether | 98% | [1] |

| Stock and Zeidler Method | Boron trichloride | Dimethylzinc | Not specified in abstract | - | [1] |

| Reaction with Tributyl borate | Tributyl borate | Trimethylaluminium chloride | Not specified in abstract | - | [1] |

| Reaction with Potassium tetrafluoroborate | Potassium tetrafluoroborate | Trimethylaluminium | Not specified in abstract | - | [1] |

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and isolation of this compound involves several key stages, from the preparation of the reagents to the final purification of the product. The following diagram illustrates the logical relationship between these stages for a typical Grignard-based synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its discovery over 150 years ago. From the hazardous early methods to more controlled and high-yield modern syntheses, the development of these protocols has been crucial for the advancement of organoboron chemistry. The choice of synthetic route today is guided by factors such as safety, scale, and desired purity. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and utilize this important chemical building block.

References

Trimethylborane: A Technical Guide to Molecular Geometry and Bonding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

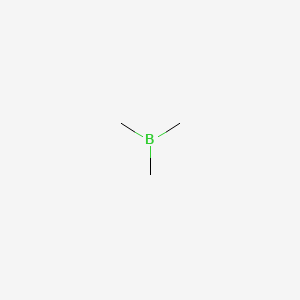

Trimethylborane, B(CH₃)₃, is a fundamental organoboron compound with significant utility in organic synthesis and materials science. Its trigonal planar geometry and electron-deficient nature give rise to unique bonding characteristics and reactivity. This technical guide provides a comprehensive examination of the molecular geometry and bonding of this compound, presenting quantitative structural data, detailed experimental methodologies for its characterization, and a logical visualization of its bonding principles.

Molecular Geometry

The geometry of this compound is characterized by a central boron atom bonded to three methyl groups. Gas-phase electron diffraction studies have confirmed that the BC₃ skeleton is planar, with the boron atom at the center of an equilateral triangle formed by the three carbon atoms[1]. This arrangement is a direct result of the electronic configuration of the boron atom.

The central boron atom undergoes sp² hybridization, forming three sigma (σ) bonds with the carbon atoms of the methyl groups. This hybridization leads to a trigonal planar arrangement of these bonds, with ideal C-B-C bond angles of 120°. The methyl groups are oriented with one C-H bond in the BC₃ plane pointing away from the boron, and they are able to rotate freely.

Quantitative Structural Parameters

The precise geometric parameters of this compound have been determined with high accuracy through experimental techniques and computational methods. The data presented below allows for a clear comparison between values obtained from gas-phase electron diffraction (GED) and Density Functional Theory (DFT) calculations.

| Parameter | Gas-Phase Electron Diffraction | Computational (DFT) |

| B-C Bond Length (Å) | 1.578 ± 0.001[2] | 1.571 |

| C-H Bond Length (Å) | 1.114 ± 0.015 (average)[2] | 1.092 |

| C-B-C Bond Angle (°) | 120.0 ± 2.0[2] | 120.0 |

| B-C-H Bond Angle (°) | 112.5 ± 1.0 (average)[2] | 111.4 |

| Table 1: Comparison of experimental and computed geometric parameters for this compound. |

Bonding Principles

The bonding in this compound is a classic example of electron deficiency, which profoundly influences its structure and reactivity.

Hybridization and Lewis Acidity

As a Group 13 element, boron has three valence electrons. In this compound, the boron atom uses these electrons to form three sp² hybrid orbitals, which create σ-bonds with the carbon atoms. This leaves one unhybridized 2p orbital on the boron atom that is perpendicular to the molecular plane and is empty of electrons. This vacant p-orbital makes this compound a potent Lewis acid, capable of accepting a pair of electrons from a Lewis base.

Hyperconjugation

The electron deficiency of the boron center is partially mitigated by a stabilizing interaction known as hyperconjugation. This involves the donation of electron density from the filled C-H σ-bonds of the methyl groups into the vacant 2p orbital of the boron atom. This delocalization of electrons strengthens and shortens the B-C bond and imparts some double-bond character.

Figure 1: Logical workflow of bonding in this compound.

Experimental Protocols

The determination of the molecular structure of gaseous molecules like this compound relies on highly specialized experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful method for determining the precise bond lengths, angles, and overall geometry of molecules in the vapor state, free from intermolecular forces.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber (typically 10⁻⁷ mbar)[3].

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream, perpendicular to its flow[3].

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattering creates a diffraction pattern of concentric rings, which is dependent on the internuclear distances within the molecules.

-

Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern CCD/CMOS detector, placed at a known distance from the interaction point[3].

-

Data Analysis:

-

The radially symmetric diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle.

-

The intensity data is used to generate a molecular scattering curve.

-

A theoretical model of the molecule's geometry is constructed, and a corresponding theoretical scattering curve is calculated.

-

The theoretical model is refined using a least-squares fitting process to achieve the best possible match between the theoretical and experimental scattering curves. This refinement yields the equilibrium internuclear distances (bond lengths) and bond angles.

-

Microwave Spectroscopy

Microwave spectroscopy provides information about the rotational energy levels of a molecule. From these, the moments of inertia can be calculated, which are directly related to the molecule's bond lengths and angles.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a sample cell or waveguide.

-

Microwave Radiation: The sample is irradiated with monochromatic microwave radiation, typically in the GHz frequency range. The frequency of the radiation is swept over a range.

-

Absorption: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This requires the molecule to have a permanent dipole moment. Although this compound is a non-polar symmetric top, isotopic substitution (e.g., ¹⁰B/¹¹B, ¹²C/¹³C, H/D) can induce a small dipole moment or sufficiently alter the moments of inertia to allow for structural determination.

-

Detection: A detector measures the intensity of the microwave radiation that has passed through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

-

Spectral Analysis:

-

The frequencies of the absorption lines are measured with very high precision.

-

These frequencies are used to determine the rotational constants (A, B, C) of the molecule.

-

The rotational constants are related to the principal moments of inertia (Iₐ, Iₑ, Iₑ) of the molecule.

-

By measuring the rotational spectra of several different isotopic species (isotopologues), a set of simultaneous equations is generated. Solving these equations allows for the precise calculation of the coordinates of each atom and thus the determination of the molecule's complete geometric structure[4][5].

-

References

The Lewis Acidity of Trimethylborane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a pyrophoric gas, is a potent Lewis acid owing to the electron-deficient nature of its central boron atom. This characteristic drives its reactivity and its propensity to form stable adducts with a wide array of Lewis bases. This in-depth technical guide explores the fundamental Lewis acid characteristics of this compound, presenting quantitative data on its thermodynamic properties and adduct formation. Detailed experimental protocols for the characterization of its Lewis acidity are provided, alongside visualizations of key chemical processes, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Lewis Acidity and this compound

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct[1]. The strength of a Lewis acid is determined by its ability to accept this electron pair, a property influenced by factors such as the electronic nature and steric bulk of its substituents.

This compound is a classic example of a simple organoborane that exhibits strong Lewis acidity. The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, making it a prime target for nucleophilic attack by Lewis bases. The three methyl groups are electron-donating through inductive effects, which slightly tempers the Lewis acidity compared to boron trihalides[2]. However, its trigonal planar geometry and the accessibility of the empty p-orbital allow for facile adduct formation with a variety of Lewis bases, including amines, phosphines, and ethers.

Quantitative Analysis of this compound's Lewis Acidity

The Lewis acidity of this compound can be quantified through various thermodynamic and spectroscopic parameters.

Thermodynamic Data

The stability of Lewis acid-base adducts is a direct measure of the strength of the interaction. Key thermodynamic parameters include the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of adduct formation.

| Property | Value | Units | Reference |

| Standard Heat of Formation (liquid) | -145.56 ± 22.6 | kJ/mol | [Heats of combustion and formation... (1961)] |

| Standard Heat of Formation (gas) | -125.23 ± 22.6 | kJ/mol | [Heats of combustion and formation... (1961)] |

| Heat of Vaporization (25 °C) | 20.21 | kJ/mol | [Heats of combustion and formation... (1961)] |

| Adduct Formation Data | |||

| Heat of Formation (Me₃P-BMe₃) | -171.5 | kJ/mol | [this compound - Wikipedia] |

| ECW Model Parameters | |||

| EA | 2.90 | [this compound - Wikipedia] | |

| CA | 3.60 | [this compound - Wikipedia] |

Table 1: Thermodynamic Data for this compound and its Trimethylphosphine Adduct.

The ECW model is a quantitative model that describes Lewis acid-base interactions with two parameters: E and C. EA and CA are the acid parameters, representing the electrostatic and covalent contributions to the interaction energy, respectively.

Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the electronic environment of the boron nucleus upon adduct formation.

| Nucleus | Chemical Shift (δ) of Free B(CH₃)₃ | Chemical Shift (δ) in Adducts | Comments |

| ¹¹B | ~86 ppm | Varies significantly upon adduct formation | The upfield shift upon adduct formation is indicative of the change in coordination from trigonal to tetrahedral. The magnitude of the shift can correlate with adduct stability. |

| ¹H | Singlet for the methyl protons | Shifts upon adduct formation | The change in the chemical shift of the methyl protons provides information about the electronic changes occurring upon coordination. |

| ¹³C | Signal for the methyl carbons | Shifts upon adduct formation | Similar to ¹H NMR, changes in the ¹³C chemical shift can be used to study the electronic effects of adduct formation. |

Table 2: Typical NMR Spectroscopic Data for this compound and its Adducts.

Experimental Protocols for Characterizing Lewis Acidity

Several experimental techniques can be employed to quantitatively assess the Lewis acidity of this compound.

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique to determine the acceptor number (AN) of a Lewis acid, which is a measure of its Lewis acidity[3][4].

Materials:

-

This compound solution in a dry, non-coordinating solvent (e.g., deuterated benzene or dichloromethane).

-

Triethylphosphine oxide (Et₃PO) as the probe molecule.

-

NMR tubes and a high-resolution NMR spectrometer equipped with a ³¹P probe.

Procedure:

-

Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. The chemical shift of free Et₃PO (δ_free) serves as the reference.

-

In a separate NMR tube, prepare a solution of this compound of known concentration in the same solvent.

-

Add a stoichiometric equivalent of Et₃PO to the this compound solution.

-

Record the ³¹P NMR spectrum of the resulting this compound-Et₃PO adduct. The new chemical shift is δ_adduct.

-

The change in chemical shift (Δδ = δ_adduct - δ_free) is then used to calculate the acceptor number.

Workflow for the Gutmann-Beckett method.

NMR Titration

NMR titration is a powerful method to determine the binding constant (K) and stoichiometry of the interaction between a Lewis acid and a Lewis base.

Materials:

-

Solution of this compound of known concentration in a dry, deuterated, non-coordinating solvent.

-

Solution of the Lewis base of known concentration in the same solvent.

-

NMR tubes and a high-resolution NMR spectrometer.

Procedure:

-

Record the NMR spectrum (e.g., ¹H or ¹¹B) of the free this compound solution.

-

Incrementally add small aliquots of the Lewis base solution to the this compound solution in the NMR tube.

-

After each addition, record the NMR spectrum.

-

Monitor the chemical shift changes of a specific nucleus (e.g., the methyl protons of this compound or the boron atom itself).

-

Plot the change in chemical shift as a function of the molar ratio of the Lewis base to this compound.

-

Fit the resulting binding isotherm to a suitable binding model to extract the binding constant and stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[5][6].

Materials:

-

Solution of this compound of known concentration in a suitable dry, non-coordinating solvent.

-

Solution of the Lewis base of known concentration in the same solvent.

-

An isothermal titration calorimeter.

Procedure:

-

Fill the sample cell of the calorimeter with the this compound solution.

-

Fill the injection syringe with the Lewis base solution.

-

Set the desired temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the Lewis base solution into the sample cell.

-

The instrument measures the heat change associated with each injection.

-

The data is plotted as heat change per injection versus the molar ratio of the Lewis base to this compound.

-

Fitting this data to a binding model yields the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

This compound in Catalysis

The Lewis acidity of this compound enables its use as a catalyst in various organic transformations.

Frustrated Lewis Pairs (FLPs)

When this compound is combined with a sterically hindered Lewis base, the formation of a classical adduct is prevented. This "frustrated" combination can activate small molecules like H₂, CO₂, and olefins, leading to novel reactivity.

Activation of H₂ by a Frustrated Lewis Pair.

Polymerization Catalyst

Boranes, including this compound, can act as catalysts for the polymerization of monomers such as epoxides[7][8]. The Lewis acid activates the monomer, making it more susceptible to nucleophilic attack.

References

- 1. Hydrosilylation of Carbonyls Catalyzed by Hydridoborenium Borate Salts: Lewis Acid Activation and Anion Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borane catalysis for epoxide (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Heats of Combustion and Formation of this compound, Triethylborane, and Tri-n-butylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

An In-depth Technical Guide to the Gas-Phase Decomposition Chemistry of Trimethylborane

Abstract

This technical guide provides a comprehensive overview of the gas-phase decomposition chemistry of trimethylborane (B(CH₃)₃, TMB). This compound is a significant precursor material in the semiconductor industry and various chemical synthesis processes, making a thorough understanding of its thermal stability and decomposition pathways critical. This document details the primary decomposition mechanisms in both inert and hydrogen-rich environments, summarizes key quantitative data, and outlines the experimental protocols used to study these processes. The information is intended for researchers, scientists, and professionals in chemistry and materials science who are working with or studying organoboron compounds.

Introduction

This compound (TMB) is a colorless, toxic, and pyrophoric gas at standard conditions.[1] Its primary application lies in the chemical vapor deposition (CVD) of boron-containing thin films, which are utilized in the fabrication of semiconductors and other advanced materials.[2][3] The thermal decomposition of TMB in the gas phase is the fundamental process that underpins its use in these applications. A detailed understanding of the reaction mechanisms, kinetics, and products of TMB decomposition is therefore essential for optimizing deposition processes and controlling film properties. This guide synthesizes the current knowledge on the gas-phase decomposition chemistry of TMB.

Gas-Phase Decomposition Chemistry

The gas-phase decomposition of this compound is highly dependent on the surrounding atmosphere, with distinct pathways observed in inert and reactive (e.g., dihydrogen) environments.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as argon, the thermal decomposition of TMB is primarily dominated by a unimolecular α-hydrogen elimination of methane.[2][4] This process leads to the formation of methyl(methylene)borane (H₂CBCH₃), which is a key film-forming species in the CVD of boron-carbon films.[2][5] At temperatures exceeding 900°C, further decomposition of methyl(methylene)borane to methylborane (H₂BCH₃) is anticipated.[2][5]

The primary reaction step is:

B(CH₃)₃ → H₂CBCH₃ + CH₄

At higher temperatures, the subsequent decomposition is:

H₂CBCH₃ → H₂BCH₃ + other products

Decomposition in a Dihydrogen Atmosphere

In the presence of dihydrogen (H₂), an alternative bimolecular decomposition pathway becomes accessible, complementing the unimolecular methane elimination.[2][4] This route involves the dihydrogen-assisted elimination of methane to produce dimethylborane (HB(CH₃)₂).[2] While this pathway is available, it has a higher energy barrier compared to the unimolecular α-hydrogen elimination.[4] Subsequent decomposition steps can lead to the formation of methylborane (H₂BCH₃) and eventually borane (BH₃).[2]

The key reaction steps are:

B(CH₃)₃ + H₂ → HB(CH₃)₂ + CH₄ HB(CH₃)₂ + H₂ → H₂BCH₃ + CH₄ H₂BCH₃ + H₂ → BH₃ + CH₄

Pyrolytic Decomposition and Higher-Order Products

The pyrolysis of this compound at elevated temperatures can lead to the formation of more complex boron-containing compounds.[6][7] Experimental studies have identified products such as ethylthis compound (BMe₂Et), bis(dimethylboryl)methane (Me₂BCH₂BMe₂), and various carbaboranes.[6] One notable product formed in high yield is 2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexabora-adamantane.[7] The pyrolysis of TMB in the presence of hydrogen can yield a mixture of methylated carbaboranes.[6] These reactions are thought to involve methyl radical intermediates.[6]

Quantitative Data

Quantitative kinetic and thermodynamic data for the gas-phase decomposition of this compound are crucial for accurate process modeling. While comprehensive experimental data on the elementary reaction steps are sparse, computational studies and calorimetric measurements provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | B(CH₃)₃ |

| Molar Mass | 55.92 g/mol [1] |

| Boiling Point | -20.2 °C[1] |

| Melting Point | -161.5 °C[1] |

| Appearance | Colorless gas[1] |

Table 2: Bond Dissociation Energy of this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| (CH₃)₂B-CH₃ | 84.4 |

Table 3: Summary of Key Gas-Phase Decomposition Products of this compound

| Product | Chemical Formula | Conditions of Formation |

| Methane | CH₄ | Inert and H₂ atmospheres[2] |

| Methyl(methylene)borane | H₂CBCH₃ | Inert atmosphere[2][5] |

| Dimethylborane | HB(CH₃)₂ | H₂ atmosphere[2] |

| Methylborane | H₂BCH₃ | Higher temperatures in inert and H₂ atmospheres[2] |

| Carbaboranes | e.g., Me₃B₃C₂H₂ | Pyrolysis[6] |

| Hexamethyl-hexabora-adamantane | (MeB)₆(CH)₄ | Pyrolysis[7] |

Experimental Protocols

The study of this compound's gas-phase decomposition employs several advanced experimental techniques.

Thermal Chemical Vapor Deposition (CVD)

This technique is used to deposit thin films from gaseous precursors and is a primary method for studying TMB decomposition in a practical setting.

-

Reactor Setup: A typical setup consists of a horizontal hot-wall CVD reactor with a base pressure in the range of 10⁻⁷ mbar.[2] The substrate, often Si(100), is placed on a SiC-coated graphite susceptor.[2]

-

Precursor Delivery: this compound (e.g., 1.4 sccm) is diluted in a carrier gas, which can be either inert (e.g., 2000 sccm Argon) or reactive (e.g., 2000 sccm Dihydrogen).[2] Mass flow controllers are used to precisely regulate the gas flow.

-

Reaction Conditions: The deposition temperature is typically varied between 700 and 1100 °C, and the pressure is maintained at a constant value (e.g., 5.0 kPa) using a throttle valve.[2]

-

Analysis: The composition and structure of the deposited films are analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) to infer the nature of the film-forming species from the gas phase.[2]

Pyrolysis

Pyrolysis experiments are designed to study thermal decomposition in the absence of a substrate-driven deposition process.

-

Reactor Setup: A flow-through or static reactor made of an inert material (e.g., quartz) is heated to the desired pyrolysis temperature.

-

Precursor Introduction: A known concentration of TMB, often diluted in an inert gas, is introduced into the heated reactor for a defined residence time.

-

Product Trapping and Analysis: The product stream exiting the reactor is rapidly cooled to quench the reaction and then analyzed. Gas chromatography (GC) is used to separate the various products, which are then identified and quantified using mass spectrometry (MS).[6]

-

Investigative Parameters: The effects of temperature and reaction time on the product distribution are investigated to elucidate the decomposition mechanism.[6]

Shock Tube Studies

Shock tubes are specialized apparatuses for studying chemical kinetics at high temperatures and pressures over very short timescales.

-

Apparatus: A shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[8] The test gas mixture (TMB diluted in a bath gas like argon) is introduced into the driven section.

-

Heating Mechanism: The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it to the desired reaction conditions in microseconds.[8]

-

In-situ Monitoring: The progress of the decomposition reaction is monitored in real-time using techniques such as time-of-flight mass spectrometry or laser absorption spectroscopy through optical ports located near the end wall of the shock tube.[9]

-

Data Acquisition: By measuring the concentration of reactants and products as a function of time, rate constants for the elementary decomposition reactions can be determined.

Conclusion

The gas-phase decomposition of this compound is a complex process influenced by temperature and the chemical environment. The primary decomposition pathways involve the elimination of methane, either through a unimolecular α-hydrogen elimination in inert atmospheres or a bimolecular dihydrogen-assisted process in hydrogen-rich environments. At higher temperatures, pyrolysis leads to the formation of a variety of complex carbaborane structures. While a qualitative understanding of these pathways is well-established through experimental and computational studies, a more detailed quantitative picture of the kinetics of the elementary reaction steps would be beneficial for the continued optimization of TMB-based material deposition processes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic modeling of methyl pentanoate pyrolysis based on ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Spontaneous Ignition of Trimethylborane in Air

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylborane (B(CH₃)₃), a colorless and toxic gas, is a highly pyrophoric compound that ignites spontaneously upon contact with air. This property, while posing significant handling challenges, is of interest in various chemical synthesis and industrial applications. This technical guide provides a comprehensive overview of the core principles underlying the spontaneous ignition of this compound. It details the physicochemical properties of this compound, the mechanism of its autoignition, and the products of its combustion. Furthermore, this guide outlines detailed experimental protocols for the safe handling and analysis of this pyrophoric material, intended to support research and development activities. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound (TMB) is an organoboron compound with the chemical formula B(CH₃)₃.[1] Its high reactivity, particularly its pyrophoricity, stems from the electron-deficient nature of the boron atom, making it a strong Lewis acid and highly susceptible to oxidation.[1] The spontaneous ignition of TMB in air is a rapid, exothermic reaction that produces a characteristic green flame and a mixture of combustion products.[1][2] Understanding the fundamental aspects of this phenomenon is critical for its safe handling in laboratory and industrial settings, as well as for its potential applications, such as a rocket propellant igniter, a precursor in chemical vapor deposition, and a reagent in organic synthesis.[3][4]

Physicochemical and Combustion Properties of this compound

A summary of the key physicochemical and combustion properties of this compound is presented in Table 1. This data is essential for assessing the hazards and for designing appropriate experimental and handling procedures.

| Property | Value | References |

| Chemical Formula | B(CH₃)₃ | [1] |

| Molar Mass | 55.91 g/mol | [1] |

| Appearance | Colorless gas | [5] |

| Boiling Point | -20.2 °C | [1] |

| Melting Point | -161.5 °C | [1] |

| Autoignition Temperature | -40 °C in air | [1] |

| Heat of Combustion (liquid, at 25°C) | -2989.4 ± 22.4 kJ/mol | [6] |

| Combustion Products | Boron oxide (B₂O₃), Carbon dioxide (CO₂), Water (H₂O), Soot (C) | [1][5][6] |

Mechanism of Spontaneous Ignition

The spontaneous ignition of this compound in air is a complex process initiated by its rapid reaction with molecular oxygen. While the complete, detailed mechanism is a subject of ongoing research, it is understood to proceed through a radical chain reaction.

Initiation

The process is believed to be initiated by the heterogeneous reaction of gaseous oxygen with this compound. This initial interaction leads to the formation of radical species, which are highly reactive and start the combustion chain reaction. A plausible initiation step involves the formation of a peroxide intermediate.[1] Slower oxidation in the gas phase can lead to the formation of dimethylborylmethylperoxide.[1]

Propagation

Once initiated, the reaction proceeds through a series of propagation steps involving various radical species. These steps are responsible for the rapid consumption of this compound and oxygen, leading to a rapid increase in temperature and ignition. In slower, controlled gas-phase oxidation at elevated temperatures (125°C), a cyclic intermediate with the formula (CH₃)₂B₂O₃ has been identified.[4] However, in the case of spontaneous ignition at ambient temperatures, the reaction pathway is likely dominated by more rapid, less structured radical chain reactions.

Termination

The chain reaction is terminated when radical species combine to form stable, non-radical products.

A simplified, proposed signaling pathway for the spontaneous ignition of this compound in air is depicted in the following diagram:

Experimental Protocols

The study of this compound's spontaneous ignition requires strict adherence to safety protocols for handling pyrophoric materials. The following sections outline a general methodology for such investigations.

General Safety Precautions for Handling this compound

-

Work in an inert atmosphere: All manipulations of this compound must be carried out in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).

-

Use appropriate Personal Protective Equipment (PPE): This includes a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves.

-

Work in a well-ventilated area: All experiments should be conducted in a certified chemical fume hood.

-

Have fire extinguishing materials readily available: A Class D fire extinguisher (for combustible metals) and a container of sand should be within arm's reach. Do not use water or carbon dioxide-based extinguishers.

-

Never work alone: Always have a trained colleague present when working with pyrophoric materials.

A logical workflow for the safe handling of pyrophoric materials is presented below:

Experimental Setup for Studying Spontaneous Ignition

A controlled environment is necessary to study the spontaneous ignition of this compound. A gas-phase reaction chamber can be utilized for this purpose.

Materials:

-

Lecture bottle of pure this compound

-

Cylinders of dry air, nitrogen, and oxygen

-

Mass flow controllers

-

Stainless steel gas mixing chamber

-

Quartz or borosilicate glass reaction vessel

-

High-speed camera

-

Thermocouples

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

System Purge: The entire gas handling system, including the mixing and reaction chambers, must be thoroughly purged with an inert gas (nitrogen) to remove any residual air and moisture.

-

Gas Mixture Preparation: Using mass flow controllers, a precise mixture of this compound and air (or a synthetic air mixture of oxygen and nitrogen) is prepared in the mixing chamber. The concentration of this compound should be carefully controlled.

-

Introduction into Reaction Vessel: The prepared gas mixture is introduced into the reaction vessel.

-

Observation of Ignition: The reaction vessel is monitored for spontaneous ignition. A high-speed camera can be used to capture the ignition event and flame propagation. Thermocouples will record the temperature profile of the reaction.

-

Product Analysis: The combustion products are collected and analyzed using GC-MS to identify and quantify the species present.

An illustrative diagram of the experimental workflow is provided below:

References

- 1. Oxidation of this compound: mass spectral evidence for the intermediate (CH3)2B2O3 - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Working with pyrophoric materials in lab: An intro to preventing explosions – ScIU [blogs.iu.edu]

- 4. DSpace [researchrepository.universityofgalway.ie]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. terpconnect.umd.edu [terpconnect.umd.edu]

An In-depth Technical Guide to the Reaction of Trimethylborane with Protic Agents

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Trimethylborane (B(CH₃)₃), a potent Lewis acid, exhibits significant reactivity towards a wide range of protic agents (H-X). This reactivity is fundamental to its application and handling in synthetic chemistry. This technical guide provides a comprehensive overview of the reactions between this compound and common protic agents, including water, alcohols, amines, and thiols. The core of these reactions involves an initial Lewis acid-base adduct formation, followed by the protonolysis of one or more boron-carbon bonds, resulting in the evolution of methane gas and the formation of a new boron-heteroatom bond. This document details the underlying mechanisms, reaction products, and quantitative data where available. Furthermore, it supplies generalized experimental protocols for conducting these reactions safely and efficiently, alongside visualizations of reaction pathways and experimental workflows to aid in conceptual understanding and practical implementation.

Introduction to this compound

This compound (TMB) is a colorless, toxic, and pyrophoric gas at standard temperature and pressure.[1] It is a monomeric organoboron compound with a trigonal planar structure. The boron atom in TMB possesses a vacant p-orbital, rendering it a strong Lewis acid, eager to accept a pair of electrons from a Lewis base.[1][2] This inherent electrophilicity is the driving force behind its reactivity with nucleophilic and protic reagents. While its B-C bonds are predominantly covalent, they are susceptible to cleavage by sufficiently acidic protons.[2] TMB's spontaneous flammability in air necessitates handling under an inert atmosphere using specialized techniques.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | B(CH₃)₃ | [1] |

| Molar Mass | 55.92 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -20.2 °C | [1] |

| Melting Point | -161.5 °C | [1] |

| Molecular Shape | Trigonal Planar | [1] |

| Key Hazards | Pyrophoric, Toxic, Corrosive | [1] |

General Reaction Mechanism with Protic Agents

The reaction between this compound and a generic protic agent (H-X) typically proceeds via a two-step mechanism. This pathway is governed by the Lewis acidic nature of the boron center and the acidity of the protic agent.

Lewis Acid-Base Adduct Formation

The initial step is a rapid and often exothermic reaction where the lone pair of electrons on the heteroatom (X) of the protic agent coordinates to the electron-deficient boron atom of TMB. This forms a transient Lewis acid-base adduct.[1][2] The stability of this adduct is influenced by the basicity of the protic agent and steric hindrance around the boron and heteroatom centers.[1]

Equation 1: Adduct Formation

Protonolysis of the Boron-Carbon Bond

Following adduct formation, an intramolecular or intermolecular proton transfer occurs from the heteroatom to one of the methyl groups. This step involves the cleavage of a boron-carbon bond and the formation of a new boron-heteroatom bond, with the concurrent release of methane gas. This protonolysis step is generally irreversible due to the thermodynamic stability of the evolved methane.

Equation 2: Protonolysis and Product Formation

Caption: General reaction pathway of this compound with protic agents.

Reactions with Specific Protic Agents

Hydrolysis: Reaction with Water

This compound reacts readily with water at room temperature. [1]The initial product is dimethylborinic acid, (CH₃)₂BOH. However, this species is typically unstable and undergoes further hydrolysis, ultimately yielding boric acid and methane as the final products. This reaction is often vigorous and highlights the need to rigorously exclude moisture when handling TMB.

Table 2: Products of this compound Hydrolysis

| Reactant | Product(s) | Conditions | Reference |

| B(CH₃)₃ + 1 H₂O | (CH₃)₂BOH + CH₄ | Room Temperature | [1] |

| B(CH₃)₃ + 3 H₂O | B(OH)₃ + 3 CH₄ | Excess Water | [1][5] |

Experimental Protocol: Controlled Hydrolysis of this compound Note: This procedure is for illustrative purposes. Deliberate hydrolysis is rarely performed due to its vigor; this protocol emphasizes controlled quenching.

-

Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a gas inlet/outlet. Dry all glassware in an oven at >120 °C and cool under a stream of dry argon or nitrogen.

-

Inert Atmosphere: Purge the assembled apparatus with inert gas for at least 30 minutes.

-

Solvent Introduction: Introduce a dry, inert solvent (e.g., 20 mL of hexane) via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath.

-

TMB Introduction: Slowly bubble a known quantity of this compound gas through the cooled solvent or add a standardized solution of TMB in an inert solvent.

-

Reagent Addition: While maintaining the low temperature and vigorous stirring, slowly add a stoichiometric amount of degassed water dropwise via a gas-tight syringe.

-

Reaction: Allow the mixture to slowly warm to room temperature. Methane evolution will be observed. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Workup: The resulting solution/mixture contains the boron-containing products. For quenching purposes, a large excess of a protic solvent like isopropanol is often used before exposure to air.

Alcoholysis: Reaction with Alcohols

The reaction of TMB with alcohols (ROH) is analogous to hydrolysis and is termed alcoholysis. It proceeds through an initial alcohol adduct to yield alkoxy(dimethyl)boranes, ((CH₃)₂BOR), and methane. [6]This reaction can be a useful synthetic route to various borate esters.

Table 3: Products of this compound Alcoholysis

| Alcohol | Product | Conditions | Reference |

| Methanol (CH₃OH) | Methoxy(dimethyl)borane ((CH₃)₂BOCH₃) | Reflux | [7] |

| General (ROH) | Alkoxy(dimethyl)borane ((CH₃)₂BOR) | Varies | [6] |

Experimental Protocol: Synthesis of Methoxy(dimethyl)borane

-

Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

-

Solvent & TMB: Introduce a dry, high-boiling inert solvent (e.g., 15 mL of dibutyl ether) into the Schlenk flask. Add a known amount of this compound at low temperature (-78 °C).

-

Reagent Addition: Slowly add one equivalent of anhydrous methanol via a gas-tight syringe to the stirred solution at -78 °C.

-

Reaction: Attach a reflux condenser (purged with inert gas). Allow the flask to warm to room temperature and then gently heat to reflux for 1-2 hours to drive the reaction to completion.

-

Isolation: The product, methoxy(dimethyl)borane, can be isolated from the solvent by fractional distillation under an inert atmosphere.

-

Characterization: Confirm the product identity using NMR spectroscopy (¹¹B, ¹H, ¹³C) and mass spectrometry.

Aminolysis: Reaction with Amines

This compound readily forms stable adducts with amines. [1]For primary (RNH₂) and secondary (R₂NH) amines, heating the adduct can induce protonolysis, eliminating methane to form aminodimethylboranes, (CH₃)₂BNHR or (CH₃)₂BNR₂. [8]Ammonia forms a stable adduct, NH₃:B(CH₃)₃, which is a white crystalline solid and is often used as a convenient way to handle and purify TMB. [3][4] Table 4: Products of this compound Aminolysis

| Amine | Product | Conditions | Reference |

| Ammonia (NH₃) | Ammonia-trimethylborane adduct (H₃N:B(CH₃)₃) | Low Temperature | [1][3] |

| Dimethylamine (HNMe₂) | (Dimethylamino)dimethylborane ((CH₃)₂BN(CH₃)₂) | Heating | [8] |

Experimental Protocol: Formation of the Trimethylamine Adduct

-

Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

-

TMB Introduction: In a Schlenk flask cooled to -78 °C, condense a known volume of this compound gas.

-

Reagent Addition: Slowly condense an equimolar amount of trimethylamine gas into the same flask.

-

Reaction: A white solid adduct will form immediately. The reaction is highly exothermic.

-

Isolation: Once the addition is complete, the flask can be slowly warmed to room temperature under a positive pressure of inert gas. The resulting white solid is the trimethylamine-trimethylborane adduct and can be stored and handled under inert conditions.

Thiolysis: Reaction with Thiols

Thiols (RSH) are more acidic than their alcohol counterparts and react with TMB to form thioborates. [6][9]The reaction mechanism is similar, involving an initial adduct followed by the elimination of methane to yield (alkylthio)dimethylboranes, (CH₃)₂BSR.

Table 5: Products of this compound Thiolysis

| Thiol | Product | Conditions | Reference |

| General (RSH) | (Alkylthio)dimethylborane ((CH₃)₂BSR) | Varies | [6][9] |

Experimental Protocol: Synthesis of (Methylthio)dimethylborane

The protocol is highly similar to that for alcoholysis.

-

Preparation & Inert Atmosphere: Follow steps 1-2 as described in the hydrolysis protocol.

-

Solvent & TMB: Use an inert solvent such as hexane or toluene. Introduce a known quantity of TMB at low temperature.

-

Reagent Addition: Slowly add one equivalent of methanethiol (as a condensed gas or a solution) to the stirred TMB solution at -78 °C.

-

Reaction: Allow the mixture to warm to room temperature. The reaction is often complete without heating due to the higher acidity of thiols.

-

Isolation & Characterization: The product can be isolated by removing the solvent under reduced pressure (if the product is non-volatile) or by distillation. Characterize using appropriate spectroscopic methods.

Experimental and Logical Visualizations

Caption: A typical experimental workflow for TMB reactions.

Caption: Factors influencing the reaction of TMB with protic agents.

Safety and Handling

-

Pyrophoricity: this compound is pyrophoric and ignites spontaneously upon contact with air. [3]All manipulations must be conducted under a strictly inert atmosphere of argon or nitrogen using either a glovebox or Schlenk line techniques.

-

Toxicity: TMB is a toxic gas. [3]Inhalation can cause irritation and potential systemic effects. All operations should be performed in a well-ventilated fume hood.

-

Reactivity: Reactions with protic agents, especially water and lower alcohols, can be highly exothermic and lead to rapid gas evolution (methane), which can over-pressurize a closed system. Additions should always be performed slowly and with adequate cooling.

-

Quenching: Unused TMB should be quenched carefully. A common method is to pass the gas through a solution of a high-boiling alcohol, such as isopropanol or butanol, at a controlled rate.

Conclusion

The reactions of this compound with protic agents are a cornerstone of its chemistry, defined by a predictable pathway of adduct formation followed by protonolysis. The vigor and outcome of these reactions are dictated by the nature of the protic agent, steric factors, and the reaction conditions. For researchers in synthetic and medicinal chemistry, a thorough understanding of this reactivity is crucial for both the intentional synthesis of organoboron compounds and the prevention of undesirable side reactions. The protocols and safety information provided herein serve as a foundational guide for the proficient and safe handling of this versatile and reactive molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. leapchem.com [leapchem.com]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Trimethylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (B(CH₃)₃), a colorless, pyrophoric gas, is a fundamental organoboron compound with significant applications in organic synthesis and materials science. Its molecular structure and vibrational dynamics, probed effectively by infrared (IR) spectroscopy, provide crucial insights into its chemical behavior. This technical guide offers a comprehensive overview of the infrared spectrum analysis of this compound, detailing its vibrational modes, experimental protocols for spectral acquisition, and a systematic workflow for data interpretation.

Data Presentation: Vibrational Assignments of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the molecule. The assignments of these bands have been a subject of study, with the molecule often considered to possess a planar C₃h or a closely related D₃h symmetry. The following table summarizes the key infrared absorption bands and their corresponding vibrational assignments.[1][2]

| Frequency (cm⁻¹) | Intensity | Assignment Description | Symmetry Species (assuming C₃h) |

| 2986 | Very Strong | Asymmetric C-H Stretch | a" |

| 2975 | Very Strong | Asymmetric C-H Stretch | a' |

| 2921 | Strong | Symmetric C-H Stretch | e' |

| 2875 | Strong | Symmetric C-H Stretch | a' |

| 1459 | Medium | Asymmetric CH₃ Deformation | a" |

| 1440 | Medium | Asymmetric CH₃ Deformation | a' |

| 1309 | Strong | Asymmetric B-C Stretch | e' |

| 1149 | Strong | Symmetric CH₃ Deformation | e' |

| 968 | Medium | CH₃ Rock | a" |

| 906 | Medium | CH₃ Rock | a' |

| 855 | Weak | CH₃ Rock | e" |

| 675 | Weak | Symmetric B-C Stretch | a' |

| 336 | Weak | CBC Bend | a" |

| 320 | Weak | CBC Bend | e' |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound necessitates meticulous handling due to its pyrophoric nature and careful control of experimental parameters. The following protocol outlines the key steps for gas-phase Fourier Transform Infrared (FTIR) spectroscopy of this compound.

Sample Preparation and Handling

-

Purification: High-purity this compound (99.9 mole percent or higher) is essential to avoid interference from impurity bands.[3] Purification can be achieved by fractionation of the ammonia adduct, NH₃:B(CH₃)₃, followed by regeneration of this compound using high-purity hydrogen chloride in a stainless steel vacuum system.[3]

-

Handling: Due to its spontaneous flammability in air, all handling of this compound must be conducted in an inert atmosphere (e.g., nitrogen or argon) using a vacuum line or a glovebox. Stainless steel cylinders are recommended for storage.[3]

Instrumentation and Setup

-

Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.

-

Gas Cell: A gas cell with windows transparent in the mid-infrared region (e.g., KBr or CsI) is used. The path length of the cell can be varied depending on the desired absorbance. For continuous monitoring, a multi-pass "White" cell can be employed to achieve a long effective path length.

-

Vacuum Line: A vacuum line is necessary for evacuating the gas cell and introducing the this compound sample at a controlled pressure. The system should be equipped with pressure gauges (e.g., a mercury manometer) to accurately measure the sample pressure.

-

Detector: A sensitive detector, such as a mercury cadmium telluride (MCT) detector, is suitable for mid-infrared measurements.

Data Acquisition

-

Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This spectrum will account for the absorbance of the instrument optics, any residual atmospheric gases, and the cell windows.

-

Sample Introduction: Introduce the purified this compound gas into the evacuated cell to the desired pressure. The pressure should be carefully controlled to obtain optimal absorbance values (typically within the linear range of the detector).

-

Sample Spectrum: Collect the infrared spectrum of the this compound sample.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mandatory Visualization

Logical Workflow for Infrared Spectrum Analysis of this compound

Caption: A logical workflow for the infrared spectrum analysis of this compound.

Interpretation Pathway for this compound IR Spectrum

Caption: A systematic pathway for interpreting the key regions of the this compound IR spectrum.

References

An In-depth Technical Guide to Trimethylborane Adduct Formation with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of adducts between trimethylborane (TMB), a potent Lewis acid, and various Lewis bases. The document delves into the thermodynamic, structural, and spectroscopic aspects of these interactions, offering valuable data and methodologies for researchers in synthetic chemistry, materials science, and drug development.

Introduction to this compound as a Lewis Acid

This compound, B(CH₃)₃, is a pyrophoric and toxic gas that serves as a archetypal trigonal planar Lewis acid.[1] The boron atom in TMB possesses a vacant p-orbital, making it a strong electron pair acceptor. This inherent Lewis acidity drives its reactivity towards a wide array of Lewis bases, which are molecules or ions with available lone pairs of electrons.[2] The formation of a Lewis acid-base adduct involves the donation of the electron pair from the base to the empty orbital of the acid, resulting in the formation of a dative covalent bond.[2]

Upon adduct formation, the geometry around the boron atom in this compound changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).[3] This structural reorganization is a key characteristic of the adduct formation process. The strength of the interaction and the stability of the resulting adduct are influenced by both electronic and steric factors.[4]

Thermodynamics of Adduct Formation

The ECW Model

The ECW model is a semi-quantitative model that describes the strength of Lewis acid-base interactions with the following equation[5][6]:

-ΔH = EAEB + CACB + W

Where:

-

-ΔH is the enthalpy of adduct formation.

-

EA and CA are the electrostatic and covalent parameters for the acid (TMB).

-

EB and CB are the electrostatic and covalent parameters for the base.

-

W is a term that accounts for any constant energy contribution to the reaction, which is typically zero for simple adduct formation.[7]

For this compound, the established ECW parameters are[1]:

-

EA = 2.90

-

CA = 3.60

Calculated Enthalpies of Adduct Formation

Using the ECW model and published EB and CB parameters for various Lewis bases, the enthalpies of adduct formation with this compound can be calculated, allowing for a systematic comparison of their relative stabilities.

| Lewis Base | Donor Atom | EB | CB | Calculated -ΔH (kcal/mol) |

| Ammonia (NH₃) | N | 1.36 | 3.46 | 16.39 |

| Pyridine (C₅H₅N) | N | 1.17 | 6.40 | 26.43 |

| Trimethylamine (N(CH₃)₃) | N | 0.80 | 11.54 | 43.86 |

| Trimethylphosphine (P(CH₃)₃) | P | 0.84 | 6.53 | 25.94 |

| Diethyl ether ((C₂H₅)₂O) | O | 0.99 | 3.25 | 14.57 |

| Diethyl sulfide ((C₂H₅)₂S) | S | 0.24 | 7.40 | 27.34 |

Note: EB and CB values are taken from established literature. The calculated -ΔH values provide a comparative measure of the adduct stability.

Experimental Enthalpy Data

Experimentally determined enthalpies of formation for a limited number of this compound adducts are available and serve as important benchmarks.

| Adduct | Experimental -ΔH (kcal/mol) |

| (CH₃)₃B-NH₃ | 13.7 |

| (CH₃)₃B-P(CH₃)₃ | 17.6[1] |

Discrepancies between calculated and experimental values can often be attributed to steric hindrance, as is the case with the bulky trimethylamine and trimethylphosphine adducts.

Structural and Spectroscopic Characterization

The formation of a TMB adduct leads to distinct changes in the structural and spectroscopic properties of the interacting molecules.

Structural Parameters

Microwave spectroscopy and gas-phase electron diffraction are powerful techniques for determining the precise molecular structure of these adducts.[8]

Table of Structural Data:

| Adduct | B-L Bond Length (Å) | Other Key Parameters |

| (CH₃)₃B-N(CH₃)₃ | 1.698 ± 0.01[8] | d(N-C) = 1.470 ± 0.01 Å[8] |

| d(B-C) = 1.69 ± 0.04 Å[8] | ||

| ∠NBC = 108.0 ± 1.5°[8] | ||

| ∠BNC = 111.6 ± 0.5°[8] |

For comparison, the B-C bond length in free this compound is 1.578 Å.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B NMR is particularly informative for studying TMB adducts. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. In free TMB (a tricoordinate species), the 11B NMR signal appears at a low field (around +86 ppm relative to BF₃·OEt₂). Upon adduct formation, the boron becomes tetracoordinate, resulting in a significant upfield shift to a range of +10 to -20 ppm.[10]

Vibrational Spectroscopy (IR and Raman): The formation of the B-L (L = Lewis base) bond gives rise to new vibrational modes that can be observed in the IR and Raman spectra. The B-N stretching frequency, for instance, is a key diagnostic peak for the formation of amine adducts.

Experimental Protocols

Synthesis and Purification of this compound Adducts

A common method for preparing and purifying this compound involves the formation and subsequent decomposition of its ammonia adduct.[11][12][13]

Protocol: Purification of this compound via the Ammonia Adduct [11][12][13]

-

Adduct Formation: Crude this compound is reacted with ammonia to form the solid (CH₃)₃B-NH₃ adduct. This non-volatile solid can be easily separated from volatile impurities.

-

Purification of the Adduct: The (CH₃)₃B-NH₃ adduct is purified by fractional sublimation under vacuum.

-

Regeneration of TMB: The purified adduct is then reacted with a strong acid, such as anhydrous HCl, to liberate pure this compound gas. (CH₃)₃B-NH₃(s) + HCl(g) → (CH₃)₃B(g) + NH₄Cl(s)

-

Collection: The gaseous TMB is collected by condensation in a cold trap.

References

- 1. ionicviper.org [ionicviper.org]

- 2. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 4. CCCBDB Experimental bond lengths [cccbdb.nist.gov]

- 5. ECW model - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Preparation of High Purity this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Trimethylborane for Neutron Counters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylborane (TMB), particularly when enriched with the ¹⁰B isotope, is a critical gas for the fabrication of high-sensitivity thermal neutron detectors. These detectors are indispensable in various fields, including nuclear safeguarding, reactor monitoring, and medical applications like Boron Neutron Capture Therapy (BNCT). The efficiency and stability of these neutron counters are directly dependent on the purity of the TMB used. Impurities can lead to signal degradation, decreased detector lifetime, and inaccurate neutron counting. This document provides a detailed protocol for the synthesis and purification of high-purity this compound suitable for use in proportional neutron counters, based on established methodologies.[1][2]

Principle

The synthesis of high-purity this compound is a multi-step process that begins with the formation of a stable intermediate, the ammonia adduct of this compound (NH₃:B(CH₃)₃). This adduct is a solid, which allows for rigorous purification through fractionation. The purified adduct is then reacted with high-purity hydrogen chloride (HCl) in a controlled environment to liberate this compound gas. The final purification of the TMB is achieved through fractional distillation. This method has been demonstrated to yield TMB with a purity of 99.9 mole percent.[1][2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of high-purity this compound.

| Parameter | Value | Reference |

| Initial Purity of TMB (before purification) | Unsatisfactory for neutron counters | [1][2] |

| Purity of NH₃:B(CH₃)₃ adduct | Rigorously purified | [1] |

| Purity of Hydrogen Chloride | High-purity | [1] |

| Final Purity of this compound | 99.9 mole percent | [2] |

| Yield (Purified TMB) | 180 g (first series), 176 g (second series) | [2] |

| Boiling Point of this compound | -20 °C | [1] |

Experimental Protocols

Materials and Reagents

-

Crude this compound-ammonia adduct (NH₃:B(CH₃)₃)

-

High-purity Hydrogen Chloride (HCl)

-

Liquid Nitrogen

-

Dry Ice / Acetone bath

-

Stainless steel reaction and distillation system

-

Mass spectrometer for impurity analysis

-

Cryoscopic-calorimetric apparatus for purity determination

Synthesis of the this compound-Ammonia Adduct (Starting Material)

The initial this compound is typically prepared via the reaction of a methyl Grignard reagent (e.g., methylmagnesium iodide) with boron trifluoride in an ether solution under a nitrogen atmosphere.[1] This crude TMB is then complexed with ammonia to form the solid adduct, NH₃:B(CH₃)₃, which is more stable and easier to handle for purification.

Purification of the this compound-Ammonia Adduct

The purification of the NH₃:B(CH₃)₃ adduct is a critical step to remove volatile and non-volatile impurities.

-

Fractionation: The crude adduct is subjected to fractional distillation under vacuum. The system is first evacuated to a pressure of 10⁻⁵ mm Hg.

-

Impurity Removal:

-

Volatile impurities are removed by collecting the initial fractions, which are monitored by mass spectrometry.

-

The main fraction containing the purified adduct is then collected.

-

Non-volatile impurities remain as a residue.

-

-

Storage: The purified, white crystalline adduct is stored in sealed glass ampoules under its own dissociation pressure.[1]

Generation and Purification of High-Purity this compound

This stage involves the reaction of the purified adduct with HCl and the subsequent purification of the liberated TMB gas. The entire process is carried out in a stainless steel system to prevent contamination.[1][2]

-

System Preparation: The stainless steel reaction and distillation apparatus (see diagram below) is thoroughly cleaned, dried, and evacuated.

-

Reaction Setup:

-

A known quantity of the purified NH₃:B(CH₃)₃ adduct is placed in the reactor.

-

High-purity hydrogen chloride is condensed in a separate cylinder and then introduced into the reactor containing the adduct. An amount of HCl sufficient to react with approximately 95% of the adduct is used.[1]

-

-

Reaction: The reaction between the adduct and HCl proceeds to form this compound and ammonium chloride: NH₃:B(CH₃)₃ (s) + HCl (g) → B(CH₃)₃ (g) + NH₄Cl (s)

-

Distillation and Purification:

-

The reactor is maintained at approximately 0 °C, while a reflux column is kept near -40 °C.[1]

-

A collection trap is cooled with liquid nitrogen (-196 °C).[1]

-

The system is continuously evacuated on the collection side.

-

This compound gas distills from the reactor, passes through the reflux column, and is collected in the cold trap.

-

The process is carefully controlled to separate the TMB from any unreacted HCl or other volatile impurities.

-

-

Final Product: The purified this compound is collected and can be stored as a liquid in stainless steel cylinders.[1][2] The purity is verified to be 99.9 mole percent using cryoscopic-calorimetric methods.[2]

Visualizations

Caption: Workflow for the synthesis and purification of high-purity this compound.

Safety Precautions

This compound is a toxic and pyrophoric gas that ignites spontaneously in air.[1] All manipulations must be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment, including flame-retardant clothing, safety glasses, and gloves, must be worn. The reaction and distillation system should be pressure-tested and leak-checked before use.

References

Application Notes: Trimethylborane as a Single-Source Precursor for Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Introduction